Compound Description: This compound serves as a central structure in the study by []. It exhibits strong prophylactic antiarrhythmic activity with a significant LD50/ED50 ratio [].
Relevance: This compound shares the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure with the target compound. The key difference lies in the substituents at the 7th position, where the target compound has a 2-morpholinoethyl group, while this compound has a longer 2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl substituent. This difference highlights the impact of substituent size and character on biological activity.
Compound Description: Identified as compound 15 in the research [], this derivative exhibits strong prophylactic antiarrhythmic activity comparable to the parent compound (compound 2 in the study) [].
Relevance: This compound is highly relevant to the target compound, 8-((2-ethylpiperidin-1-yl)methyl)-1,3-dimethyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione. Both share the 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione core and possess a 2-morpholin-4-yl-ethylamino group at the 8th position. This structural similarity suggests that the 8-(2-morpholin-4-yl-ethylamino) group might be a key contributor to the antiarrhythmic activity observed in both compounds.
Compound Description: This compound, denoted as compound 11 in the study [], displays hypotensive activity, indicating its potential in influencing blood pressure regulation [].
Relevance: This compound shares the core structure of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with 8-((2-ethylpiperidin-1-yl)methyl)-1,3-dimethyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione. The presence of a benzylamino group at the 8th position in this compound, compared to the (2-ethylpiperidin-1-yl)methyl group in the target compound, highlights the impact of different substituents at this position on the pharmacological activity.
Compound Description: This compound, designated as compound 12 in the study [], also exhibits hypotensive activity. This suggests that substitutions at the 8th position with aromatic heterocycles might be a promising avenue for developing antihypertensive agents [].
Relevance: This compound is structurally analogous to 8-((2-ethylpiperidin-1-yl)methyl)-1,3-dimethyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione, sharing the 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione scaffold. The distinction lies in the 8th position substituent, with a (pyridin-2-yl-methylamino) group present in this compound compared to the (2-ethylpiperidin-1-yl)methyl group in the target compound. This difference underlines the impact of diverse substituents on the pharmacological profile within this chemical series.
Compound Description: This compound is a key intermediate in the synthesis of a series of xanthene derivatives investigated for their antiasthmatic activity []. It serves as a scaffold for introducing various substituents on the piperazine ring.
Relevance: While this compound does not directly possess the same substituents as 8-((2-ethylpiperidin-1-yl)methyl)-1,3-dimethyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione, it shares a significant structural similarity. Both compounds have the 1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione core. The difference lies in the substituents at the 7th position, with a 2-(piperazin-1-yl)acetyl group in this compound and a 2-morpholinoethyl group in the target compound. This comparison highlights the possibility of exploring different amine substituents at the 7th position to modulate the activity of the purine-2,6-dione scaffold.
Synthesis Analysis
The synthesis of 8-((2-ethylpiperidin-1-yl)methyl)-1,3-dimethyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions that incorporate various intermediates. A common method includes:
Formation of the Purine Core: Starting from simpler purine derivatives, the synthesis may involve the introduction of methyl groups at specific positions (1 and 3) on the purine ring.
Substitution Reactions: The introduction of the 2-ethylpiperidin-1-yl and morpholinoethyl groups can be achieved through nucleophilic substitution reactions where these amines react with suitable halides or activated carbon centers.
Final Modifications: The final product may require purification through crystallization or chromatography to achieve the desired purity levels.
Technical details regarding reaction conditions (temperature, solvents used, catalysts) are crucial for optimizing yield and selectivity during each synthetic step.
Molecular Structure Analysis
The molecular structure of 8-((2-ethylpiperidin-1-yl)methyl)-1,3-dimethyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione features a purine base with various substituents that enhance its pharmacological properties.
The compound's structure can be visualized using molecular modeling software that allows for 3D visualization of its conformations.
Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its interactions with biological targets. Key reactions include:
Enzymatic Hydrolysis: The compound may undergo hydrolysis in biological systems, leading to the release of active metabolites.
Receptor Binding: Its interactions with adenosine receptors can be analyzed through binding assays to understand its pharmacodynamics.
Metabolic Pathways: Investigating how this compound is metabolized in vivo can provide insights into its efficacy and safety profile.
Technical details such as reaction kinetics and mechanisms can be explored through laboratory experiments.
Mechanism of Action
The mechanism of action for 8-((2-ethylpiperidin-1-yl)methyl)-1,3-dimethyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione primarily involves modulation of adenosine receptors in the central nervous system.
Process:
Receptor Interaction: The compound binds to specific adenosine receptors (A1 and A2A), influencing neurotransmitter release.
Signal Transduction: This binding activates intracellular signaling pathways that can lead to various physiological effects such as increased alertness or reduced fatigue.
Pharmacological Effects: The resultant effects include stimulation of the central nervous system and potential therapeutic benefits in conditions like attention deficit hyperactivity disorder or narcolepsy.
Data from pharmacological studies can elucidate the specific pathways involved.
Physical and Chemical Properties Analysis
Physical Properties:
Appearance: Typically appears as a white to off-white crystalline solid.
Chemical Properties:
Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
Relevant Data:
The compound's stability under various pH conditions and temperatures should be assessed to determine its shelf life and storage conditions.
Applications
8-((2-ethylpiperidin-1-yl)methyl)-1,3-dimethyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione has several scientific applications:
Pharmaceutical Development: Investigated as a potential treatment for neurological disorders due to its stimulant properties.
Research Tool: Used in studies exploring adenosine receptor functions and their roles in various physiological processes.
Therapeutic Compositions: May be combined with other agents to enhance therapeutic efficacy or reduce side effects in treatment regimens.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.